
Diprafenone
Overview
Description
Diprafenone is an antiarrhythmic beta adrenergic antagonist . It is structurally similar to propafenone .
Molecular Structure Analysis
The IUPAC name for Diprafenone is 1-[2-[2-Hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one . Its molecular formula is C23H31NO3 and it has a molar mass of 369.505 g·mol−1 .Physical And Chemical Properties Analysis
Diprafenone has a molecular formula of C23H31NO3 and a molar mass of 369.505 g·mol−1 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the sources.Relevant Papers One relevant paper is “Use of diprafenone, a new potent propafenone-analogue, in acute experimental myocardial ischaemia and infarction” published in the European Heart Journal . This paper discusses the antiarrhythmic and anti-fibrillatory effects of Diprafenone during acute coronary occlusion and reperfusion .
Scientific Research Applications
Electrophysiologic and Hemodynamic Effects
Diprafenone, a new antiarrhythmic agent chemically similar to propafenone, has been studied for its electrophysiological and hemodynamic effects. Research indicates that Diprafenone produces a dose-dependent prolongation of conduction in all parts of the conducting system of the heart. It significantly prolongs atrial and ventricular refractory periods without major changes in QT-time, while slightly decreasing heart rate and aortic pressure. Its electrophysiological profile is similar to propafenone but with stronger efficacy at the required doses, making it an effective treatment for supraventricular and ventricular tachyarrhythmias (Gülker, Heuer, Thale, & Behrenbeck, 1987).
Reproductive Toxicity Studies in Rats
Studies have been conducted to evaluate the possible adverse effects of Diprafenone on reproduction, including its impact on male and female fertility, as well as embryo/fetal and perinatal/postnatal development in rats. These studies, typically conducted in three parts (Segments I, II, and III), are crucial in understanding the reproductive safety profile of Diprafenone (Chahoud, Schimmel, & Neubert, 1990).
Antiarrhythmic Profile in Animal Models
Diprafenone's antiarrhythmic profile has been assessed using various dog models to simulate human conditions. Research demonstrates that Diprafenone slows conduction through the AV-conduction system, prolongs refractory periods and fibrillation thresholds, and does not significantly change heart rate, aortic pressure, or cardiac output. It also reduces the incidence of ventricular fibrillation following acute short-term coronary occlusion, highlighting its potential in treating myocardial infarction-related arrhythmias (Gülker et al., 1985).
Bioavailability and Pharmacokinetics
The influence of food on the bioavailability of Diprafenone and some of its pharmacokinetic parameters has been studied. Research in this area helps in understanding the optimal conditions for administering Diprafenone to ensure its maximum efficacy. Such studies also provide insights into the drug's metabolism and its interaction with other substances in the body (Koytchev et al., 1996).
Mechanism of Action
properties
IUPAC Name |
1-[2-[2-hydroxy-3-(2-methylbutan-2-ylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-4-23(2,3)24-16-19(25)17-27-22-13-9-8-12-20(22)21(26)15-14-18-10-6-5-7-11-18/h5-13,19,24-25H,4,14-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKMYSMWQCFYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868613 | |
| Record name | (+/-)-Diprafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81447-80-5, 85414-47-7 | |
| Record name | Diprafenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81447-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diprafenone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081447805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SA 76 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085414477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Diprafenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPRAFENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P35MD5C1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



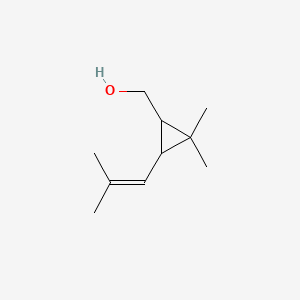
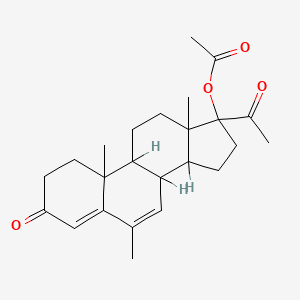
![8-methyl-8-azabicyclo[3.2.1]oct-3-yl 1H-indole-3-carboxylate](/img/structure/B1213664.png)


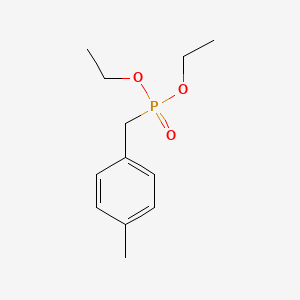


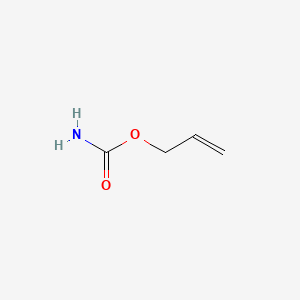
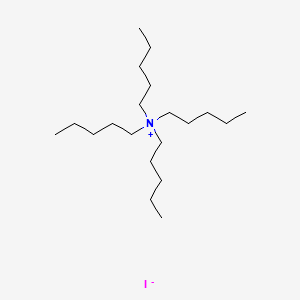

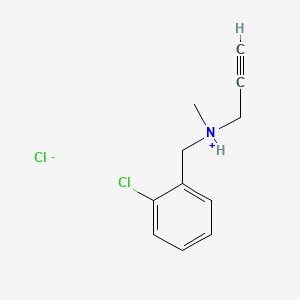
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1-pyridinyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B1213679.png)
![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)